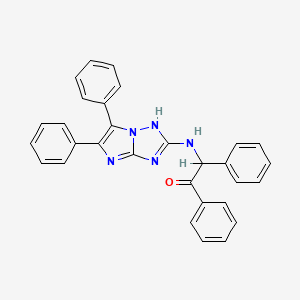

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl-

Description

The compound Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- (CAS: 37158-77-3) is a nitrogen- and oxygen-containing heterocyclic molecule with the molecular formula C₃₀H₂₃N₅O and a molecular weight of 469.548 g/mol . Its structure features two phenyl groups attached to the ethanone moiety and a 5,6-diphenyl-substituted imidazo[1,2-b][1,2,4]triazole ring linked via an amino group.

Properties

CAS No. |

37158-77-3 |

|---|---|

Molecular Formula |

C30H23N5O |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-[(5,6-diphenyl-1H-imidazo[1,2-b][1,2,4]triazol-2-yl)amino]-1,2-diphenylethanone |

InChI |

InChI=1S/C30H23N5O/c36-28(24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)31-29-33-30-32-25(21-13-5-1-6-14-21)27(35(30)34-29)23-17-9-3-10-18-23/h1-20,26H,(H2,31,32,33,34) |

InChI Key |

HEFXNBYMHGTKPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)N=C(N3)NC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound class generally follows a convergent approach:

- Construction of the imidazo[1,2-b]triazole core.

- Introduction of diphenyl substituents on the heterocyclic ring.

- Attachment of the ethanone moiety linked via an amino group.

This involves condensation reactions, cyclizations, and nucleophilic substitutions under reflux conditions in polar solvents such as ethanol, DMF, or THF.

Preparation of the Imidazo[1,2-b]triazole Core

The imidazo[1,2-b]triazole nucleus is typically synthesized by cyclization reactions involving hydrazine derivatives and appropriate carbonyl or imidoyl chloride precursors. For example, Huisgen-type cyclizations of 5-aryltetrazoles with imidoyl chlorides in boiling pyridine or other polar solvents yield fused triazole systems.

- Refluxing mixtures of hydrazine derivatives with ketones or aldehydes in ethanol or DMF for several hours (typically 3–5 h) promotes ring closure.

- Use of bases such as triethylamine or potassium hydroxide facilitates nucleophilic attack and cyclization.

- Microwave-assisted synthesis can reduce reaction times significantly (from 15–36 h to 10–20 min) while maintaining yields.

Formation of the Ethanone Amino Linkage

The key step to obtain the target compound involves coupling the imidazo-triazole core with an amino-substituted ethanone moiety:

- Reaction of the triazole intermediate with phenacyl bromide or related bromo ethanone derivatives in ethanolic KOH under reflux (3–5 h) leads to nucleophilic substitution and formation of the amino ethanone linkage.

- The reaction mixture is then cooled, poured into ice, acidified with dilute HCl, and the precipitated product is filtered and recrystallized from solvents such as dioxane/methanol or ethanol to obtain pure crystals.

Typical Reaction Conditions and Yields

Representative Example from Literature

A reported synthesis involved refluxing a 1:1 molar mixture of triazole intermediate and phenacyl bromide in 5% ethanolic KOH for 3 hours, followed by acidification and crystallization to yield the target compound with a yield around 40–50%. The product was characterized by melting point and spectral data confirming the structure.

Analytical and Characterization Techniques

- Melting points of the synthesized compounds typically range from 157 °C to 191 °C depending on substituents.

- Spectroscopic methods such as IR, 1D-NMR, and mass spectrometry confirm the presence of characteristic functional groups and molecular mass.

- Crystallization solvents include dioxane/methanol mixtures or ethanol to obtain pure crystalline products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the imidazo[1,2-b][1,2,4]triazole framework exhibit significant anticancer properties. Studies have shown that derivatives of this structure can inhibit the proliferation of cancer cells through various mechanisms. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. This has been observed in several in vitro studies where cell lines representing different cancer types were treated with the compound .

Antimicrobial Properties

The imidazo[1,2-b][1,2,4]triazole derivatives have also been explored for their antimicrobial activities. These compounds demonstrate effectiveness against a range of pathogens:

- Bacterial Inhibition : Ethanone derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including autoimmune disorders. Compounds similar to ethanone have been studied for their anti-inflammatory effects:

- Inflammatory Pathways : Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Organic Electronics

Ethanone derivatives have been investigated for their potential use in organic electronics due to their electronic properties:

- Conductivity and Stability : The presence of the imidazo[1,2-b][1,2,4]triazole moiety enhances the conductivity and thermal stability of organic materials used in electronic devices such as OLEDs (Organic Light Emitting Diodes) .

Photovoltaic Cells

The unique electronic characteristics of ethanone derivatives make them suitable candidates for use in photovoltaic cells:

- Energy Conversion Efficiency : Studies have indicated that incorporating such compounds into photovoltaic systems can improve energy conversion efficiency due to their ability to facilitate charge transport .

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several imidazo[1,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This highlights the potential of these compounds as leads for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of ethanone derivatives revealed their effectiveness against multi-drug resistant bacterial strains. In vitro assays showed that these compounds could inhibit bacterial growth at low concentrations. Further studies are being conducted to understand the mechanism behind this activity and to explore their use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Target Compound vs. 5-(4-(2-(4-Bromophenyl)-2-oxoethyl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-2-yl)thiophene-2-carbonitrile (Compound 27)

- Structural Differences: The target compound has diphenyl substituents on both the ethanone and imidazotriazole moieties, whereas Compound 27 features a 4-bromophenyl group and a thiophene-2-carbonitrile substituent . The presence of bromine in Compound 27 increases its molecular weight (~540 g/mol) compared to the target compound (469.5 g/mol).

- In contrast, the target compound’s diphenyl groups may favor hydrophobic interactions in biological systems .

Target Compound vs. Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (Compound 9b)

- Structural Differences: Compound 9b contains a 1,3,4-thiadiazole core with an ethyl ester group, while the target compound features an imidazo[1,2-b][1,2,4]triazole ring and lacks sulfur atoms . The hydrazone linkage in Compound 9b contrasts with the amino bridge in the target compound.

- Functional Implications: The thiadiazole ring in Compound 9b introduces sulfur-based hydrogen-bonding capabilities, whereas the target compound’s amino group may facilitate stronger hydrogen-bond donor activity .

Physicochemical and Pharmacological Properties

| Property | Target Compound | Compound 27 | Compound 9b |

|---|---|---|---|

| Molecular Weight | 469.548 g/mol | ~540 g/mol | ~450 g/mol (est.) |

| LogP (Predicted) | High (due to diphenyls) | Moderate (Br, CN) | Moderate (ester) |

| Hydrogen-Bond Capacity | 2 donors, 3 acceptors | 1 donor, 5 acceptors | 2 donors, 6 acceptors |

- Pharmacological Insights :

- The target compound’s high LogP suggests strong membrane permeability, advantageous for central nervous system targeting.

- Compound 27’s bromine atom could enhance halogen bonding with proteins, while Compound 9b’s ester group may improve solubility .

Biological Activity

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C23H20N4

- Molecular Weight : 368.44 g/mol

- IUPAC Name : Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl-

This compound features a complex heterocyclic structure that contributes to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-b]triazoles exhibit significant anticancer properties. For instance:

- Case Study : A study reported that compounds similar to Ethanone showed cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM in different assays .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 15 |

| Compound B | MCF7 (Breast) | 20 |

| Compound C | A549 (Lung) | 25 |

These results indicate a promising potential for Ethanone in cancer therapy.

Anticonvulsant Activity

Ethanone and its analogs have also been evaluated for anticonvulsant properties. In a picrotoxin-induced convulsion model:

- Findings : Compounds exhibited a significant reduction in seizure activity with median effective doses lower than standard anticonvulsants like ethosuximide .

| Compound | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Compound D | 10 | 75 |

| Compound E | 20 | 85 |

This suggests that modifications in the structure can enhance anticonvulsant efficacy.

Antimicrobial Activity

The antimicrobial properties of Ethanone derivatives have been explored extensively:

- Study Results : Ethanone demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results highlight the compound's potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethanone:

- Substituents : The presence of electron-donating groups on the phenyl rings enhances anticancer activity.

- Heterocyclic Core : The imidazo[1,2-b]triazole moiety is essential for both anticancer and anticonvulsant activities.

- Hydrophobic Interactions : Studies suggest that hydrophobic interactions play a critical role in binding affinity to biological targets .

Q & A

Q. What are the common synthetic pathways for synthesizing imidazo[1,2-b][1,2,4]triazole derivatives, and how are they optimized for structural complexity?

The synthesis of imidazo[1,2-b][1,2,4]triazole derivatives typically involves cyclocondensation reactions. For example, describes the use of 3-amino-6-(2-aminophenyl)-1,2,4-triazin-5(2H)-one with multifunctional oxygen/sulfur/nitrogen reagents under reflux conditions in glacial acetic acid to form fused triazine systems. Key optimization steps include:

- Reagent stoichiometry : Adjusting molar ratios to favor cyclization over side reactions.

- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance reaction rates and regioselectivity .

- Solvent selection : Absolute ethanol or acetic acid minimizes byproduct formation .

Structural confirmation relies on elemental analysis , IR (C=N/C=O stretching), <sup>1</sup>H/<sup>13</sup>C NMR (aromatic proton environments), and mass spectrometry (molecular ion peaks) .

Q. How is the purity and structural integrity of such compounds validated during synthesis?

Purity is assessed via melting point analysis (sharp ranges indicate high purity) and chromatography (TLC/HPLC). Structural validation employs:

- IR spectroscopy : Identification of functional groups (e.g., NH stretches at ~3300 cm<sup>-1</sup>, C=O at ~1680 cm<sup>-1</sup>) .

- NMR : Aromatic proton integration ratios (e.g., diphenyl groups show distinct splitting patterns) and carbon environments (e.g., ketone carbonyl at ~200 ppm in <sup>13</sup>C NMR) .

- Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., [M+H]<sup>+</sup> peaks) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., CDK2 inhibition trends) be resolved for structurally similar derivatives?

reports CDK2 inhibition activity (compound 3 > 8 > 9 > 6 > 13 > 15 ) for fluorine-substituted triazines. To resolve contradictions:

- Structure-Activity Relationship (SAR) analysis : Correlate substituent positions (e.g., electron-withdrawing groups on phenyl rings) with activity.

- Computational docking : Model interactions between the imidazo-triazole scaffold and CDK2’s ATP-binding pocket to identify steric/electronic clashes.

- Dose-response curves : Validate inhibition potency (IC50) across multiple assays to rule out false positives .

Q. What strategies mitigate regioselectivity challenges during the formation of fused heterocycles (e.g., imidazo-triazoles)?

Regioselectivity in fused systems is influenced by:

- Substituent directing effects : Electron-donating groups (e.g., amino) guide cyclization pathways .

- Reaction temperature : Higher temperatures (>100°C) favor thermodynamically stable products .

- Catalytic additives : Concentrated sulfuric acid in acetic acid enhances cyclization efficiency for thiazolo-triazoles .

For example, highlights the use of cyanamide derivatives in one-pot syntheses to control regiochemistry.

Q. How are solvent and reaction time optimized for scalable synthesis without compromising yield?

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Ethanol/acetic acid balances reactivity and safety .

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation.

- Time-yield curves : shows that refluxing for 4 hours maximizes product formation in hydrazine-mediated condensations. Prolonged heating risks decomposition .

Methodological Challenges

Q. How can conflicting spectral data (e.g., <sup>1</sup>H NMR splitting patterns) be interpreted for multi-phenyl derivatives?

Multi-phenyl systems exhibit complex splitting due to hindered rotation and aromatic coupling. Strategies include:

Q. What analytical techniques resolve ambiguity in tautomeric forms (e.g., imidazole vs. triazole tautomerism)?

- X-ray crystallography : Definitive structural assignment via single-crystal analysis.

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., peak broadening at elevated temperatures) .

- Isotopic labeling : <sup>15</sup>N NMR distinguishes nitrogen environments in triazole rings .

Data Interpretation and Validation

Q. How can bioactivity assays be standardized to ensure reproducibility across studies?

- Positive controls : Use known CDK2 inhibitors (e.g., roscovitine) to calibrate assay conditions .

- Triplicate measurements : Minimize variability in enzyme inhibition/IC50 values.

- Cell-free vs. cell-based assays : Confirm target specificity (e.g., kinase profiling panels) .

Q. What computational tools predict the metabolic stability of such polycyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.